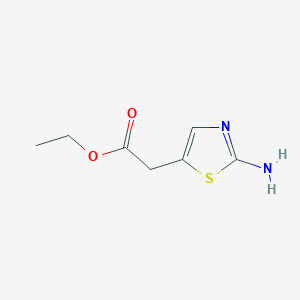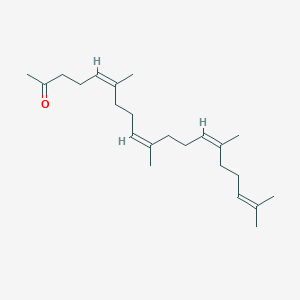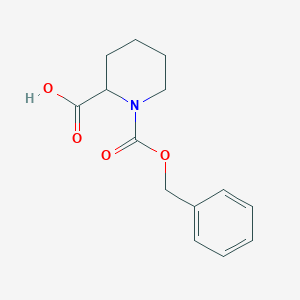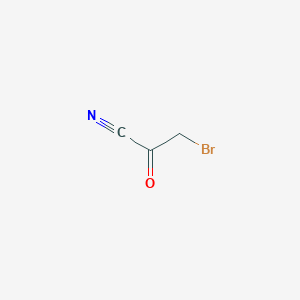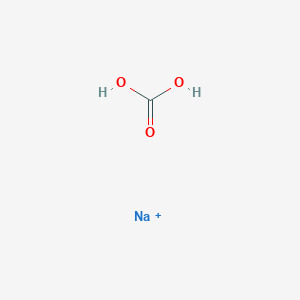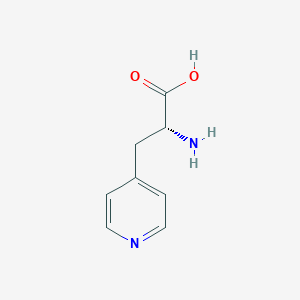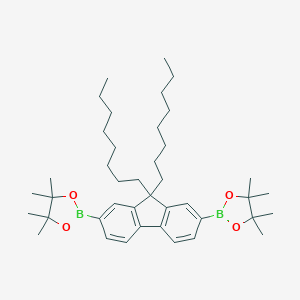![molecular formula C14H15NO B031756 [4-(4-甲氧基苯基)苯基]甲胺 CAS No. 769073-20-3](/img/structure/B31756.png)
[4-(4-甲氧基苯基)苯基]甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Methoxyphenyl)phenyl]methanamine represents a chemical compound with potential interest in various fields of chemistry due to its unique structure and properties. Its relevance spans from being a starting material in synthetic chemistry to applications in material science.
Synthesis Analysis
The synthesis of derivatives related to [4-(4-Methoxyphenyl)phenyl]methanamine involves Schiff bases reduction routes, showcasing a method to create compounds with potential applications in the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Structural investigations reveal the compound's crystallization in different crystal systems, exhibiting specific molecular interactions such as hydrogen bonding and secondary intermolecular interactions, contributing to the stability of its molecular structure (Akkurt et al., 2003).
Chemical Reactions and Properties
[4-(4-Methoxyphenyl)phenyl]methanamine and its derivatives exhibit selective dual 5-HT and NA reuptake pharmacology, highlighting the compound's chemical reactivity and potential therapeutic properties (Whitlock, Blagg, & Fish, 2008).
Physical Properties Analysis
Studies on derivatives have demonstrated the compound's solid-state properties, including its crystalline nature and stability under various conditions. Such properties are essential for its applications in material science and pharmaceuticals (Umarani, Thiruvalluvar, & Raja, 2018).
Chemical Properties Analysis
The compound's chemical properties, such as its reactivity towards different chemical agents and its potential as a chemosensor for specific ions, have been explored. These properties are pivotal for developing novel sensors and reagents (Tharmaraj, Devi, & Pitchumani, 2012).
科学研究应用
合成技术和表征
- 该化合物已被用于通过各种化学反应合成复杂分子,例如缩合途径,展示了其作为有机合成中的构建块的多功能性。例如,使用多磷酸缩合途径合成了1-[5-(4-甲基苯基)-1,3,4-噁二唑-2-基]甲胺,突出了高产率过程及其通过光谱技术进行的表征(Shimoga, Shin, & Kim, 2018)。
材料科学应用
- 芳胺衍生物已被研究其光物理性质和作为荧光pH传感器的潜在用途。对取代三芳基胺的研究,包括甲氧基苯基官能化化合物,揭示了溶剂依赖的斯托克斯位移和pH依赖的吸收和发射。这表明它们在设计各种环境的pH传感器方面的适用性(Hu, Chen, Wang, Lu, & Wang, 2013)。
催化应用
- 该化合物已被用作合成转移氢化反应催化剂的前体,说明了其在创造高效和高产率化学过程中的作用。例如,从[4-(4-甲氧基苯基)苯基]甲胺衍生的(4-苯基喹唑啉-2-基)甲胺被用于制备表现出优异性能的钌(II)络合物,用于对苯乙酮衍生物进行转移氢化(Karabuğa, Bars, Karakaya, & Gümüş, 2015)。
制药和药物化学
- 研究已探索了具有潜在治疗应用的新化合物的结构修饰和合成。例如,从4-硝基肉桂醛衍生的席夫碱的合成和表征,其中甲氧基苯基团在分子结构中起关键作用,已被研究其电子性质和在开发非线性光学材料方面的潜力(Ani et al., 2021)。
未来方向
属性
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMYHDWDAGSRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)phenyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

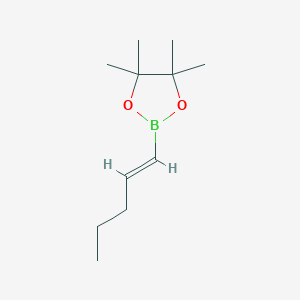
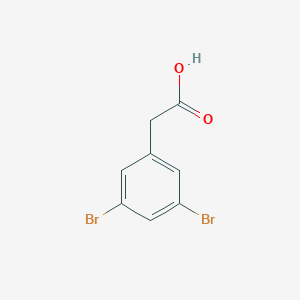

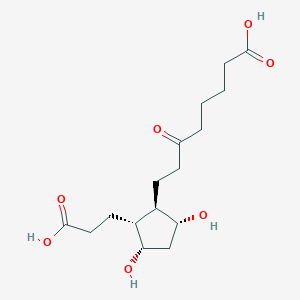
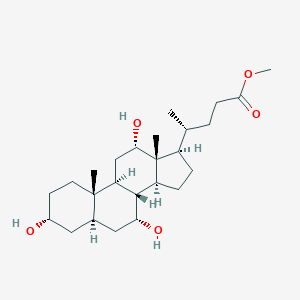
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
